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Compound of Interest

Compound Name: 5-Bromo-2-propoxypyridine

Cat. No.: B1292393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Bromo-2-propoxypyridine, a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Due to the limited availability of direct experimental spectra

for this specific compound, this document presents predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally

similar compounds. This information is intended to serve as a valuable reference for the

identification, characterization, and quality control of 5-Bromo-2-propoxypyridine in a

research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-2-
propoxypyridine. These predictions are derived from established substituent effects and

spectral data of analogous compounds, including 5-bromo-2-methoxypyridine and 2-

propoxypyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 ~6.8 - 7.0 d ~8.5

H-4 ~7.6 - 7.8 dd ~8.5, 2.5

H-6 ~8.2 - 8.4 d ~2.5

O-CH₂ ~4.2 - 4.4 t ~6.7

CH₂-CH₃ ~1.7 - 1.9 sextet ~7.0

CH₃ ~0.9 - 1.1 t ~7.4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 ~163 - 165

C-3 ~112 - 114

C-4 ~140 - 142

C-5 ~115 - 117

C-6 ~148 - 150

O-CH₂ ~69 - 71

CH₂-CH₃ ~22 - 24

CH₃ ~10 - 12

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Key IR Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3050 - 3150 Medium

C-H (aliphatic) 2850 - 3000 Medium-Strong

C=N, C=C (aromatic ring) 1550 - 1600, 1450 - 1500 Medium-Strong

C-O (ether)
1250 - 1300 (asymmetric),

1030-1050 (symmetric)
Strong

C-Br 500 - 600 Medium

Table 4: Predicted Mass Spectrometry Data
m/z Ion

Predicted Fragmentation
Pathway

215/217 [M]⁺
Molecular ion (presence of Br

isotopes)

172/174 [M - C₃H₇]⁺ Loss of the propyl group

157/159 [M - C₃H₇O]⁺ Loss of the propoxy group

78 [C₅H₄N]⁺ Pyridyl cation

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small

organic molecules like 5-Bromo-2-propoxypyridine. Instrument-specific parameters may

require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean

NMR tube to a height of about 4-5 cm. A small amount of tetramethylsilane (TMS) can be

added as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower

natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically

used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the

sample is placed directly on the ATR crystal.

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer,

typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample

holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid

Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which

typically induces fragmentation. Softer ionization techniques like Electrospray Ionization

(ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less

fragmentation.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the

molecular weight and the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for an organic compound like 5-Bromo-2-propoxypyridine.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized

methodologies to aid in the analysis of 5-Bromo-2-propoxypyridine. Researchers are

encouraged to obtain experimental data for final confirmation of the compound's structure and

purity.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-propoxypyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1292393#spectroscopic-data-for-5-bromo-2-
propoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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